molecular formula C20H20ClNO3S B2397114 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one CAS No. 899217-50-6

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2397114
CAS No.: 899217-50-6
M. Wt: 389.89
InChI Key: SMWQEPUJEPWJBN-UHFFFAOYSA-N
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Description

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is a high-purity chemical compound intended for research and development applications. As a member of the quinoline family, this compound features a 4-chlorobenzenesulfonyl group at the 3-position and a butyl chain at the 1-position, a structural motif seen in other biologically active molecules researched for various purposes . The specific arrangement of substituents on the dihydroquinolin-4-one core makes it a valuable intermediate or target molecule in medicinal chemistry and drug discovery projects. Researchers can utilize this compound in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is strictly for use in laboratory settings. This product is offered For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All necessary safety information, including hazard statements and precautionary measures, is provided with the product and must be reviewed before handling .

Properties

IUPAC Name

1-butyl-3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c1-3-4-11-22-13-19(20(23)17-12-14(2)5-10-18(17)22)26(24,25)16-8-6-15(21)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWQEPUJEPWJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Formation

The quinoline scaffold serves as the foundational structure for this compound. Two primary routes dominate its synthesis:

Skraup Reaction Variants

The classical Skraup reaction, involving cyclization of aniline derivatives with glycerol and sulfuric acid, has been adapted to incorporate methyl substituents at the 6-position. For 6-methyl-1,4-dihydroquinolin-4-one , a modified Skraup protocol uses 3-methylaniline as the starting material. Glycerol undergoes dehydration to acrolein, which initiates electrophilic attack on the aniline derivative, followed by cyclization. Elevated temperatures (180–200°C) and acidic conditions (H₂SO₄) drive the reaction, yielding the dihydroquinolinone core in ~60–70% efficiency.

Friedel-Crafts Alkylation

An alternative route described in patent US20040034228A1 employs intramolecular Friedel-Crafts alkylation to form the quinoline ring. For example, N-(4-methoxyphenyl)-3-chloropropionamide undergoes cyclization in the presence of Lewis acids (e.g., AlCl₃, FeCl₃) at 150–220°C. This method avoids solvent interference by using high-boiling amides like dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO), achieving >85% yield. While this patent focuses on 6-hydroxy derivatives, analogous conditions apply to methyl-substituted precursors by replacing methoxy groups with methyl during propionamide synthesis.

Table 1: Comparison of Quinoline Core Synthesis Methods
Method Starting Material Catalyst/Conditions Yield (%) Purity (%)
Skraup Modification 3-Methylaniline H₂SO₄, 180°C 65 90
Friedel-Crafts N-Arylpropionamide AlCl₃, DMA, 200°C 88 95

Sulfonylation at the 3-Position

Introducing the 4-chlorobenzenesulfonyl group at the quinoline’s 3-position requires selective electrophilic substitution.

Direct Sulfonylation

The quinoline core reacts with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A base such as pyridine or triethylamine neutralizes HCl byproducts, enhancing reaction efficiency. Optimal conditions (0°C to room temperature, 12–24 hours) prevent over-sulfonylation, achieving 70–80% yields.

Catalyzed Sulfonylation

Recent advances utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonylation in biphasic systems. For instance, a water-DCM mixture with NaHCO₃ as the base increases interfacial contact, reducing reaction time to 6–8 hours while maintaining yields >75%.

N-Alkylation with Butyl Groups

The final step introduces the 1-butyl substituent via alkylation of the quinoline nitrogen.

Nucleophilic Substitution

Quinolin-4-one derivatives undergo alkylation with 1-bromobutane or 1-iodobutane in polar aprotic solvents (e.g., DMF, DMSO). Potassium carbonate or sodium hydride deprotonates the nitrogen, facilitating nucleophilic attack. At 80–100°C, this method delivers 60–70% yields but requires rigorous moisture exclusion to prevent hydrolysis.

Mitsunobu Reaction

For higher regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the quinoline with 1-butanol. This one-pot reaction proceeds at room temperature in THF, achieving 85% yield with minimal byproducts.

Table 2: Alkylation Efficiency Under Different Conditions
Method Reagent Solvent Temperature (°C) Yield (%)
Nucleophilic 1-Bromobutane DMF 80 65
Mitsunobu 1-Butanol THF 25 85

Purification and Characterization

Crude product purification involves:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted sulfonyl chloride and alkylation byproducts.
  • Recrystallization : Methanol/water mixtures yield crystals with >99% purity (HPLC).
  • Spectroscopic Validation :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, 1H, quinoline-H), 7.89 (s, 1H, SO₂Ar), 3.62 (t, 2H, N-CH₂), 2.45 (s, 3H, CH₃).
    • MS (ESI+) : m/z 389.89 [M+H]⁺.

Industrial-Scale Considerations

Solvent Recycling

High-boiling solvents like DMSO are recovered via vacuum distillation, reducing costs and environmental impact.

Hazard Mitigation

Sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) require handling under inert atmospheres due to moisture sensitivity. Patent US20040034228A1 emphasizes leak-proof reactors and scrubbers to neutralize HCl emissions.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylsulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues in the 1,4-Dihydroquinolin-4-one Family

Key structural analogs include derivatives with variations in the substituents at positions 1, 3, and 5. Below is a comparative analysis:

Compound Name Position 1 Position 3 Substituent Position 6 Molecular Weight (g/mol) Key Features
Target Compound Butyl 4-Chlorobenzenesulfonyl Methyl ~400 (estimated) Sulfonyl group enhances stability; chloro group may improve binding affinity
1-Butyl-3-(naphthalene-1-carbonyl)-... Butyl Naphthalene-1-carbonyl Methyl 356 Aromatic carbonyl group; lower molecular weight
1-Pentyl-3-(4-methoxybenzoyl)-... Pentyl 4-Methoxybenzoyl Methyl 350 Methoxy group increases electron density; potential for improved solubility
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-propyl-... Propyl 4-Chlorobenzenesulfonyl Ethoxy 405.9 Ethoxy group at position 6; higher molecular weight
1-(4-Chlorobenzyl)-6-ethoxy-3-... 4-Chlorobenzyl 4-Isopropylphenylsulfonyl Ethoxy ~450 (estimated) Bulky isopropyl group; ethoxy substituent alters polarity
Key Observations:
  • Position 1 Substituents : Alkyl chains (butyl, pentyl, propyl) or aromatic groups (e.g., 4-chlorobenzyl in ) influence lipophilicity and bioavailability. Longer chains (e.g., pentyl) may enhance membrane permeability but reduce solubility .
  • Position 3 Substituents: The 4-chlorobenzenesulfonyl group in the target compound contrasts with carbonyl groups (e.g., naphthalene-1-carbonyl in ).
  • Position 6 Substituents : Methyl (target compound) vs. ethoxy () groups affect steric hindrance and electronic effects. Ethoxy groups may enhance solubility but reduce steric accessibility.

Physicochemical Properties

  • Molecular Weight : The target compound (~400 g/mol) is heavier than carbonyl analogs (350–370 g/mol) due to the sulfonyl group . This may impact pharmacokinetics, such as absorption and distribution.

Biological Activity

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a butyl group and a chlorobenzenesulfonyl moiety, contributing to its unique biological properties. Its molecular formula is C18H20ClN2O2S, with a molecular weight of 358.88 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, it acts as an inhibitor of certain enzymes and receptors that are critical in cancer cell signaling.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Enzyme Inhibition

The compound has been identified as an effective inhibitor of specific enzymes involved in cancer metabolism. For instance, it inhibits the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors and contributes to tumorigenesis by regulating pH levels within the tumor microenvironment .

Case Studies

  • In Vitro Studies : A series of in vitro assays revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. The IC50 values ranged from 10 µM to 30 µM depending on the cell type.
  • Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment led to a reduction in Ki67 expression, indicating decreased cell proliferation .

Data Summary

Study Type Cell Line IC50 (µM) Mechanism
In VitroBreast Cancer15Induction of apoptosis via caspase activation
In VitroProstate Cancer20Inhibition of CA IX
In VivoXenograft ModelN/ATumor size reduction and decreased Ki67 expression

Q & A

(Basic) What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one with high purity?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Quinoline Core Formation : Start with condensation reactions using substituted anilines and β-ketoesters under acidic conditions.
  • Sulfonylation : Introduce the 4-chlorobenzenesulfonyl group via sulfonyl chloride derivatives in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • N-Alkylation : Attach the butyl group using 1-iodobutane in dimethylformamide (DMF) with potassium carbonate as a base, heated to 60–70°C for 12 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    Critical Parameters :
  • Temperature control during sulfonylation to avoid decomposition.
  • Use of anhydrous solvents to prevent hydrolysis of intermediates.
  • Catalyst selection (e.g., triethylamine for sulfonylation) to enhance yield .

(Basic) How can spectroscopic techniques (e.g., NMR, HRMS) be systematically applied to confirm the structural integrity of the compound?

Methodological Answer:

  • 1H/13C NMR : Analyze the quinoline core protons (δ 7.5–8.5 ppm for aromatic H) and sulfonyl group (δ 3.1–3.3 ppm for methylene adjacent to sulfonyl). The butyl chain appears as a triplet (δ 0.9–1.0 ppm for terminal CH3) and multiplet (δ 1.3–1.5 ppm for CH2 groups) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C22H23ClNO3S: 424.1142). Use electrospray ionization (ESI) in positive mode with resolution >30,000 to distinguish isotopic patterns .
  • FT-IR : Validate sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and carbonyl (C=O at 1660–1680 cm⁻¹) groups .

(Advanced) What strategies are effective in resolving discrepancies between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma/tissue concentrations. Low oral bioavailability (e.g., <20%) may explain reduced in vivo efficacy .
  • Metabolite Identification : Perform hepatic microsome assays (human/rat) with UPLC-QTOF to detect metabolites. Sulfonyl group hydrolysis or quinoline ring oxidation could deactivate the compound .
  • Protein Binding Studies : Use equilibrium dialysis to evaluate serum albumin binding. High binding (>90%) may limit free drug availability in vivo .
  • Dose Optimization : Conduct dose-response studies in animal models to align effective plasma levels with in vitro IC50 values .

(Advanced) How do substituents like the 4-chlorobenzenesulfonyl group influence the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2). The sulfonyl group forms hydrogen bonds with Arg120 and Tyr355, while the chloro substituent enhances hydrophobic interactions in the binding pocket .
  • Structure-Activity Relationship (SAR) Studies : Compare with analogs lacking the sulfonyl group. For example, removal reduces COX-2 inhibition by >50%, confirming its role in target engagement .
  • Electrostatic Potential Maps : Compute using DFT (B3LYP/6-31G*) to show electron-deficient regions near the sulfonyl group, favoring interactions with nucleophilic residues .

(Advanced) What computational methods are suitable for predicting the compound’s pharmacokinetic properties and toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (predicted ~3.5), solubility (LogS ≈ -4.2), and CYP450 inhibition. High logP may correlate with hepatotoxicity .
  • Toxicity Profiling : Apply ProTox-II to predict organ-specific toxicity. The chlorobenzenesulfonyl moiety raises alerts for mitochondrial dysfunction .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess blood-brain barrier (BBB) permeability. Polar sulfonyl groups likely restrict CNS penetration .

(Advanced) How can researchers address contradictory data regarding the compound’s antioxidant vs. pro-oxidant effects in different cell lines?

Methodological Answer:

  • Redox Profiling : Measure ROS levels (e.g., DCFH-DA assay) in multiple cell lines (e.g., HepG2 vs. MCF-7) under varying oxygen tensions. Pro-oxidant effects may dominate in hypoxic conditions .
  • Enzyme-Specific Assays : Test inhibition of NADPH oxidase (pro-oxidant source) vs. activation of Nrf2 (antioxidant pathway) via Western blot .
  • Dose-Dependent Studies : Low doses (µM range) may activate antioxidant pathways, while high doses (>50 µM) induce oxidative stress via mitochondrial disruption .

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